molecular formula C10H13N3O B1492327 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol CAS No. 2098110-61-1

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B1492327
CAS No.: 2098110-61-1
M. Wt: 191.23 g/mol
InChI Key: WKMMEEBTYMNZKL-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 6-cyclopropylpyrimidine core, a privileged scaffold known for its utility in the synthesis of biologically active molecules, coupled with an azetidin-3-ol (3-hydroxyazetidine) ring, which serves as a valuable heterocyclic building block . The cyclopropylpyrimidine moiety is a common structural element in compounds investigated for various therapeutic areas. For instance, substituted pyrimidine derivatives have been described in patent literature for the potential treatment of cardiovascular and hematological diseases . Furthermore, pyrimidine-fused cyclic compounds are actively researched for their application in treating abnormal conditions related to protein tyrosine phosphatases, such as SHP2, highlighting the broader relevance of this chemical class in oncology and other disease areas . The incorporation of the azetidine ring enhances the molecular diversity and allows researchers to fine-tune the physicochemical properties of lead compounds. As such, this compound serves as a versatile and critical synthetic intermediate for the preparation of more complex molecules for research purposes. This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-8-4-13(5-8)10-3-9(7-1-2-7)11-6-12-10/h3,6-8,14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMEEBTYMNZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Cyclopropylpyrimidin-4-yl Precursors

  • The 6-cyclopropyl substituent on the pyrimidine ring is introduced typically via cross-coupling reactions such as Suzuki or Negishi coupling, starting from 6-halopyrimidine derivatives and cyclopropyl boronic acid or cyclopropyl organometallic reagents.
  • Alternatively, direct cyclopropylation of a 6-halopyrimidine may be achieved by nucleophilic substitution or metal-catalyzed coupling.

Preparation of Azetidin-3-ol or Its Derivatives

  • Azetidin-3-ol can be synthesized by ring closure of suitable β-amino alcohol precursors or by functionalization of azetidine derivatives.
  • The hydroxyl group at the 3-position can be introduced via stereoselective oxidation or hydroxy-functionalization methods.
  • Enantiomerically pure azetidin-3-ol derivatives can be obtained by chiral resolution or stereoselective synthesis using optically pure starting materials.

Coupling Reaction to Form this compound

  • The key step involves nucleophilic substitution or coupling of the azetidin-3-ol nitrogen with the 4-position of the 6-cyclopropylpyrimidine.
  • Typically, a 4-chloropyrimidine or 4-bromopyrimidine derivative bearing the cyclopropyl group at the 6-position is reacted with azetidin-3-ol under basic or catalytic conditions.
  • The reaction may be facilitated by palladium-catalyzed amination (Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr) depending on the leaving group and reaction conditions.

Stereochemical Considerations and Purification

  • The azetidin-3-ol moiety contains a stereocenter at the 3-position; thus, preparation methods often include stereoselective synthesis or chiral resolution.
  • Diastereomeric mixtures can be separated by fractional crystallization or chromatographic methods, including chiral stationary phase chromatography.
  • Enantiomerically pure compounds may be obtained by stereoselective synthesis using optically pure reagents or by conversion of diastereomeric salts followed by cleavage of chiral auxiliaries.

Representative Preparation Method (Based on Patent EP3694330B1)

Step Description Reagents/Conditions Notes
1 Preparation of 6-cyclopropylpyrimidin-4-yl halide Cross-coupling of 6-halopyrimidine with cyclopropylboronic acid Palladium catalyst, base, solvent (e.g., Pd(PPh3)4, K2CO3, DMF)
2 Synthesis of azetidin-3-ol intermediate Ring closure or functionalization of β-amino alcohol precursors Chiral auxiliaries or catalysts for stereoselectivity
3 Coupling of azetidin-3-ol with pyrimidinyl halide Nucleophilic aromatic substitution or Pd-catalyzed amination Base (e.g., NaH, K2CO3), solvent (e.g., DMF, DMSO), elevated temperature
4 Purification and chiral resolution Chromatography or crystallization Separation of enantiomers or diastereomers

Analytical and Research Findings

  • The coupling reactions proceed with moderate to high yields depending on substrate purity and reaction conditions.
  • Stereochemistry at the azetidin-3-ol center significantly influences biological activity; thus, enantiopure preparation is critical.
  • Isotopic labeling or enrichment can be incorporated at various positions for mechanistic studies or pharmacokinetic tracing.
  • The presence of cyclopropyl substituent enhances metabolic stability and binding affinity in related pharmacophores.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Yield (%) Stereoselectivity Notes
Cross-coupling + SNAr 6-halopyrimidine + cyclopropylboronic acid + azetidin-3-ol Pd-catalyzed coupling + nucleophilic substitution 60-85 Moderate to high Common industrial method
Direct cyclopropylation + amination Pyrimidinyl halide + cyclopropyl organometallic + azetidin-3-ol Metal-catalyzed cyclopropylation + Pd amination 50-75 High (with chiral catalysts) Requires careful control of conditions
Stereoselective synthesis Chiral β-amino alcohol precursors Ring closure + coupling 55-80 High enantiomeric excess Preferred for enantiopure compounds

Chemical Reactions Analysis

Types of Reactions: 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

  • Industry: It can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Key Observations:

Cyclopropyl vs. Cyclobutyl Substituents :

  • Replacing cyclopropyl (C3H5) with cyclobutyl (C4H7) increases molecular weight by ~14 g/mol and introduces greater steric bulk. Cyclobutyl’s larger size may enhance hydrophobic interactions in binding pockets but reduce metabolic stability due to increased lipophilicity .

Azetidine vs. Piperidine derivatives (e.g., 218.30 g/mol amine, 263.30 g/mol carboxylic acid) exhibit larger ring systems, which may improve target affinity but reduce blood-brain barrier penetration .

Functional Group Variations :

  • The hydroxyl group in the target compound offers hydrogen-bonding capability, critical for solubility and target engagement. In contrast, the amine group in C12H18N4 introduces basicity (pKa ~10–11), while the carboxylic acid in C13H17N3O2 adds acidity (pKa ~4–5), drastically altering ionization states under physiological conditions .

Pyrimidine vs. Pyridine Cores :

  • The pyrimidine core (two nitrogen atoms) in the target compound provides distinct electronic properties compared to the pyridine analog (one nitrogen) in C8H9N3O3. Pyrimidines are more electron-deficient, influencing π-π stacking interactions and metabolic pathways .

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidin-3-ol core, substituted with a cyclopropyl group and a pyrimidine ring. The molecular formula is C10H12N2OC_{10}H_{12}N_2O, with a molecular weight of approximately 176.22 g/mol.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antiviral Activity : Preliminary studies indicate that derivatives of azetidinones exhibit antiviral properties against several viruses, including coronaviruses and influenza viruses. The mechanism often involves inhibition of viral replication and interference with viral enzyme activity .
  • Antitumor Activity : Compounds with similar azetidinone structures have shown promise in inhibiting cancer cell proliferation. For instance, azetidinone derivatives have been reported to induce apoptosis in breast and prostate cancer cell lines .
  • Antimicrobial Properties : The azetidinone framework is known for its antibacterial properties, particularly against Gram-positive bacteria. This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in viral replication or bacterial cell wall synthesis.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyCompound TestedBiological ActivityResults
Azetidinone DerivativesAntiviralModerate inhibitory activity against human coronavirus (EC50 = 45 µM)
Azetidinone AnaloguesAntitumorInduced apoptosis in MCF-7 breast cancer cells
Azetidinone SeriesAntibacterialEffective against Gram-positive bacteria

Q & A

Q. What are the recommended synthetic routes for 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves coupling cyclopropyl-substituted pyrimidine precursors with azetidin-3-ol derivatives. Key steps include nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Contamination by unreacted precursors can be monitored via TLC or HPLC .

Q. How can researchers verify the structural identity and purity of this compound?

Methodological validation requires a multi-technique approach:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR peaks with computational predictions (e.g., DFT calculations) to confirm the azetidine ring and pyrimidine connectivity.
  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS should match the exact molecular mass (e.g., [M+H]⁺ calculated for C₁₀H₁₄N₃O: 208.1086). Contaminants like residual solvents are identified via GC-MS .

Q. What stability considerations are critical for handling this compound in aqueous or biological assays?

The compound’s azetidine ring and pyrimidine moiety are sensitive to hydrolysis under acidic/basic conditions. Stability studies should include:

  • pH-Dependent Degradation : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the cyclopropyl group.
  • Oxidative Stability : Add antioxidants (e.g., BHT) to stock solutions if reactive oxygen species are present in assay media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyclopropyl and azetidine groups?

SAR strategies include:

  • Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on target binding.
  • Azetidine Ring Modifications : Introduce substituents at the 2-position of the azetidine ring to evaluate conformational flexibility via X-ray crystallography or molecular dynamics simulations.
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) to correlate structural changes with IC₅₀ shifts. Data contradictions (e.g., reduced activity despite improved solubility) may arise from off-target interactions, requiring orthogonal validation methods like SPR or ITC .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Advanced in silico methods include:

  • Docking Studies : Use AutoDock Vina or Glide to model binding poses in protein active sites (e.g., kinases or GPCRs).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and ligand-induced conformational changes.
  • Free Energy Calculations : Apply MM/GBSA or FEP to predict binding affinities. Discrepancies between computational and experimental data may stem from force field inaccuracies or solvent effects, necessitating iterative refinement .

Q. How should researchers address contradictory data in bioactivity or pharmacokinetic profiles?

Contradictions often arise from assay variability or metabolite interference. Mitigation strategies:

  • Dose-Response Reproducibility : Repeat assays across multiple plates/labs with internal controls (e.g., reference inhibitors).
  • Metabolite Identification : Use LC-MS/MS to detect oxidation or glucuronidation products in hepatic microsome incubations.
  • Statistical Analysis : Apply Bland-Altman plots or Cohen’s κ to quantify inter-experiment variability. For pharmacokinetic disparities (e.g., oral vs. IV bioavailability), evaluate formulation excipients or first-pass metabolism .

Methodological Guidance

Q. What techniques are recommended for analyzing the compound’s solubility and partition coefficient (log P)?

  • Shake-Flask Method : Dissolve the compound in octanol/water, measure concentrations via UV-Vis at λₘₐₐ (e.g., 260 nm for pyrimidine absorption).
  • Chromatographic Estimation : Use reverse-phase HPLC retention times with a log P calibration curve (reference standards: caffeine, naproxen).
  • Computational Prediction : Tools like ACD/Labs or MarvinSuite provide log P estimates but may underestimate polar groups (e.g., the hydroxyl in azetidin-3-ol) .

Q. How can researchers optimize enantiomeric purity if the compound has chiral centers?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst for epoxide ring-opening) during azetidine formation.
  • Circular Dichroism (CD) : Validate enantiopurity by matching CD spectra to known configurations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
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1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

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